N-(1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-26-17-9-4-2-7-15(17)19(25)24(14-13-23-12-6-11-21-23)20-22-16-8-3-5-10-18(16)27-20/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZSZFUULBWURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methylsulfanyl group: This step might involve the alkylation of the benzothiazole intermediate with a methylsulfanyl halide.
Attachment of the pyrazole ring: The pyrazole ring can be introduced through a condensation reaction with an appropriate hydrazine derivative.
Formation of the final benzamide structure: This can be achieved by coupling the intermediate with a suitable benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and implications:
Physicochemical Properties
- Solubility : The pyrazolylethyl side chain may improve aqueous solubility relative to purely aromatic analogs (e.g., Rip-B in ).
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 418.58 g/mol. The structural features include a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated for its effects on various cancer cell lines:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism involves apoptosis induction and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
- Cytokine Modulation : The compound reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting its potential role in modulating inflammation associated with cancer .
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial properties. Research indicates that compounds similar to this compound exhibit:
- Broad-Spectrum Antibacterial Effects : Studies have reported notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole compounds have been well-documented:
- Inhibition of Inflammatory Pathways : The compound's ability to inhibit key signaling pathways such as AKT and ERK was observed in cancer cells, which are crucial for cell survival and proliferation . This dual action positions it as a candidate for therapies targeting both cancer and inflammation.
Study 1: Anticancer Efficacy
In a study focusing on the anticancer effects of benzothiazole derivatives, researchers synthesized several compounds and tested their efficacy against A431 and A549 cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics .
Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial properties of various benzothiazole derivatives against a range of pathogens. The results showed that some compounds had MIC values as low as 10 µg/mL against resistant strains of bacteria, demonstrating superior efficacy compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
